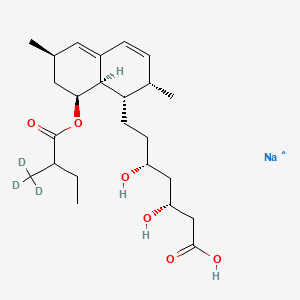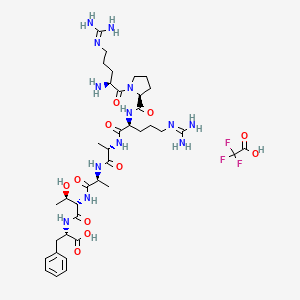
Akt/SKG Substrate Peptide (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Akt/SKG Substrate Peptide (trifluoroacetic acid) is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using a coupling reagent.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
In industrial settings, the synthesis of Akt/SKG Substrate Peptide (trifluoroacetic acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography and lyophilized for storage .
化学反応の分析
Types of Reactions
Akt/SKG Substrate Peptide (trifluoroacetic acid) primarily undergoes phosphorylation reactions when used as a substrate for protein kinase B. It does not undergo oxidation, reduction, or substitution reactions under typical experimental conditions .
Common Reagents and Conditions
The phosphorylation of Akt/SKG Substrate Peptide (trifluoroacetic acid) is typically carried out in the presence of adenosine triphosphate and magnesium ions, which are essential cofactors for kinase activity. The reaction is conducted in a buffered solution at physiological pH .
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of Akt/SKG Substrate Peptide (trifluoroacetic acid), which can be detected and quantified using techniques such as mass spectrometry or Western blotting .
科学的研究の応用
Akt/SKG Substrate Peptide (trifluoroacetic acid) is widely used in scientific research due to its specificity as a substrate for protein kinase B. Its applications include:
Biochemistry: Studying the activity and regulation of protein kinase B.
Cell Biology: Investigating signaling pathways involving protein kinase B.
Medicine: Exploring the role of protein kinase B in diseases such as cancer and diabetes.
Drug Development: Screening for inhibitors or activators of protein kinase B .
作用機序
Akt/SKG Substrate Peptide (trifluoroacetic acid) exerts its effects by serving as a substrate for protein kinase B. When protein kinase B is activated, it phosphorylates the peptide at specific serine or threonine residues. This phosphorylation event can be used to measure the activity of protein kinase B and to study its regulation and function in various cellular processes .
類似化合物との比較
Similar Compounds
Protein Kinase B Substrate Peptide: Similar in function but may differ in sequence and phosphorylation sites.
Mitogen-Activated Protein Kinase Substrate Peptide: Used for studying mitogen-activated protein kinase activity.
p70 Ribosomal Protein S6 Kinase Substrate Peptide: Specific for p70 ribosomal protein S6 kinase
Uniqueness
Akt/SKG Substrate Peptide (trifluoroacetic acid) is unique due to its specificity for protein kinase B and its resistance to phosphorylation by other kinases such as p70 ribosomal protein S6 kinase and mitogen-activated protein kinase 1. This specificity makes it a valuable tool for studying protein kinase B activity without interference from other kinases .
特性
分子式 |
C38H60F3N13O11 |
|---|---|
分子量 |
932.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H59N13O9.C2HF3O2/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39;3-2(4,5)1(6)7/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t19-,20-,21+,23-,24-,25-,26-,27-;/m0./s1 |
InChIキー |
LSVWDLPDNRWKJN-HYLJHJMJSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


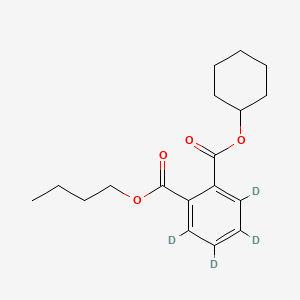

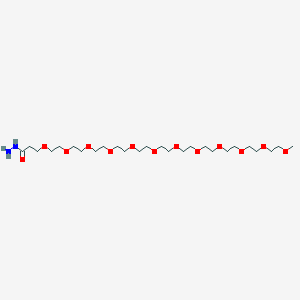



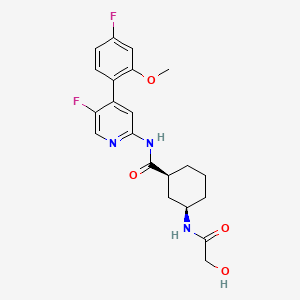
![(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B12417545.png)
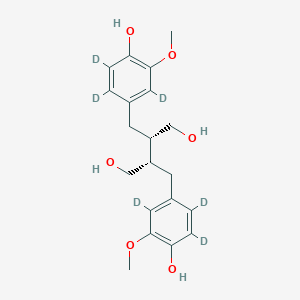
![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)
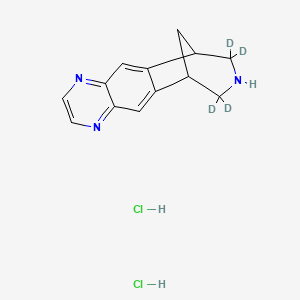
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
